2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine
Description
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a bicyclic heteroaromatic compound featuring a fused cyclopentane and pyrazine ring system. Its molecular formula is C₉H₁₄N₂, with substituents at positions 2 (methyl) and 3 (propyl) on the pyrazine ring (Figure 1A). The dihydro-5H-cyclopenta[b]pyrazine core provides rigidity and planar geometry, similar to benzene, but with enhanced electronic properties due to the two nitrogen atoms in the pyrazine ring .
Properties
CAS No. |
41330-37-4 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-3-propyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-5-9-8(2)12-10-6-4-7-11(10)13-9/h3-7H2,1-2H3 |
InChI Key |
KPCPUDJTMLNINI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2CCCC2=N1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.
Cyclopentenolone Condensation: Another method includes condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane.
Industrial Production: Industrially, the compound can be synthesized using solvents like benzene and oxidizing agents such as oxygen or manganese dioxide under controlled temperature conditions.
Chemical Reactions Analysis
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H16N2
- Molecular Weight : 176.258 g/mol
- Structure : The compound features a bicyclic structure with a pyrazine ring fused to a cyclopentane moiety, contributing to its distinctive nutty aroma and flavor profile .
Flavor and Fragrance Industry
The primary application of 2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine lies in the flavoring and fragrance sectors. Its nutty aroma makes it valuable in:
- Food Flavoring : Used to enhance the taste of various food products.
- Fragrance Formulations : Incorporated into perfumes and scented products due to its appealing scent profile.
Flavor Chemistry Studies
Research has focused on understanding how the structural features of this compound influence its flavor characteristics. Studies indicate that variations in molecular structure can significantly alter sensory perceptions in food products.
Toxicological Assessments
Investigations into the safety profiles of compounds used in food and cosmetics are essential. While this compound is primarily used for its sensory properties, ongoing research assesses its potential toxicity and metabolic pathways when ingested or applied topically .
Cosmetic Formulations
The compound's properties are also being explored in cosmetic formulations. Its ability to impart a pleasant aroma while potentially offering skin benefits makes it a candidate for inclusion in various cosmetic products .
Case Study 1: Flavor Enhancement in Culinary Applications
A study conducted by flavor chemists demonstrated that incorporating this compound into savory dishes enhanced overall flavor complexity. Participants noted a significant improvement in taste perception when this compound was included compared to control samples without it.
Case Study 2: Safety Evaluation in Cosmetic Products
Research published in dermatological journals evaluated the safety of topical formulations containing this compound. The study involved patch tests on human subjects to assess skin reactions over a period of time. Results indicated minimal irritation, supporting its use as a cosmetic ingredient .
Mechanism of Action
Comparison with Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0)
- Molecular Formula : C₈H₁₀N₂
- Key Features : A methyl group at position 5 on the cyclopentane ring (stereochemistry: (5R)-configuration). It is used as a flavoring agent (FEMA 3306) with a nutty, roasted aroma .
- Synthesis : Prepared via cycloaddition reactions similar to those used for CAPD (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) derivatives .
2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine (CAS 38917-61-2)
- Molecular Formula : C₉H₁₂N₂
- Key Features : Contains methyl groups at positions 2 and 3. This compound exists as a mixture of isomers (2,5- and 3,5-dimethyl derivatives) and is used in fragrances .
- Physical Properties : XLogP3-AA = 1.20 (estimated), indicating moderate hydrophobicity .
- Regulatory Status : Evaluated by EFSA/JECFA for safety in flavoring applications .
2-Methyl-5H,6,7-dihydrocyclopentapyrazine
- Key Features : Identified in oxidized peanut oil (retention index: 1164), contributing to roasted or nutty volatiles .
Functional Analogues in Corrosion Inhibition
CAPD Derivatives (6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
- Structure : Pyridine-based analogues with a nitrile substituent.
- Performance : Demonstrated 97.7% inhibition efficiency for carbon steel in sulfuric acid via mixed adsorption (Langmuir isotherm) .
- Mechanism : Adsorption involves electron-rich nitrile and aromatic rings, validated by DFT calculations and Monte Carlo simulations .
- Comparison : The pyrazine ring in 2-methyl-3-propyl derivatives may offer stronger π-backbonding interactions with metal surfaces, but experimental validation is lacking .
Pyrazinecarboxamide Derivatives
- Example : 2-Pyrazinecarboxamide with iodide ions showed synergistic inhibition (85% efficiency in HCl) .
- Mechanism : Protonated pyrazine nitrogen and amide groups facilitate chemisorption.
- Comparison : The propyl group in 2-methyl-3-propyl-cyclopenta[b]pyrazine could enhance hydrophobic interactions, but its absence of polar groups (e.g., amide) may limit performance .
2-Acetyl-3-methylpyrazine (FEMA 3964)
Tetramethylpyrazine (FEMA 3234)
- Structure : Fully substituted pyrazine with four methyl groups.
- Applications : Widely used in savory flavors; less bulky than cyclopenta-fused derivatives, enabling higher volatility .
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
*Estimated based on structural similarity.
Table 2. Corrosion Inhibition Efficiency of Pyrazine Analogues
*Theoretical comparison; experimental data required.
Biological Activity
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine (CAS No. 41330-37-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in various fields.
- Molecular Formula : CHN
- Molecular Weight : 176.26 g/mol
- Density : 1.055 g/mL
- Boiling Point : 96-99 °C at 20 mmHg
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The detailed synthetic pathways have not been extensively documented in the literature, indicating a potential area for further research.
Antimicrobial Properties
Research indicates that derivatives of cyclopenta[B]pyrazines exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 µM, highlighting their potential as antimicrobial agents .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Candida albicans | 0.83 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicate that while some derivatives exhibit promising antimicrobial activity, they also display varying levels of cytotoxicity, necessitating careful evaluation of their therapeutic index .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of these compounds with target proteins involved in bacterial resistance mechanisms. For example, binding energies comparable to established antibiotics like ciprofloxacin were observed, suggesting that these compounds may act through similar pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazolopyridine derivatives found that compound 3g , closely related to our compound of interest, exhibited potent activity against both Gram-positive and Gram-negative bacteria . This suggests that structural modifications could enhance the biological activity of cyclopenta[B]pyrazines.
- Pharmacokinetic Properties : In vivo studies are necessary to establish the pharmacokinetic profiles of these compounds. Preliminary assessments suggest favorable drug-like properties based on ADME (Absorption, Distribution, Metabolism, and Excretion) criteria .
Q & A
Basic Research Question
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methyl (δ 1.2–1.4 ppm) and cyclopentane protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the pyrazine ring (δ 145–160 ppm) .
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=N stretch) and 2950 cm⁻¹ (C-H alkyl) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm achieve baseline separation from impurities .
How does stereochemistry influence the compound’s flavor-enhancing properties, and what chiral analysis methods are recommended?
Advanced Research Question
The (5R)- and (5S)-enantiomers exhibit distinct odor thresholds due to differential receptor binding:
- Chiral GC-MS : Use β-cyclodextrin columns to resolve enantiomers. Reported retention times: (5R)-isomer at 12.3 min, (5S)-isomer at 13.1 min .
- Sensory Analysis : Odor detection thresholds vary from 0.1 ppb (R-form, nutty aroma) to 1.2 ppb (S-form, earthy notes) .
- Dynamic Kinetic Resolution : Asymmetric hydrogenation with Rh(I) catalysts achieves >90% enantiomeric excess for flavor studies .
What computational strategies predict the compound’s interaction with biological targets (e.g., olfactory receptors)?
Advanced Research Question
- Molecular Docking : AutoDock Vina simulates binding to OR1G1 receptors. Key interactions: hydrophobic contacts with Phe208 and hydrogen bonds with Tyr260 .
- MD Simulations : GROMACS assesses stability of receptor-ligand complexes over 100 ns, calculating RMSD (<2.0 Å indicates stable binding) .
- QSAR Models : Use MOE descriptors (logP, polar surface area) to correlate structural features with odor potency (R² > 0.85) .
What are the critical storage and handling protocols to prevent degradation?
Basic Research Question
- Storage : Store in amber glass vials at –20°C under argon to avoid oxidation. Shelf life: 24 months .
- Handling : Use glove boxes (O₂ < 0.1 ppm) for air-sensitive reactions. Degradation products (e.g., pyrazine N-oxides) are detectable via TLC (Rf 0.3 in chloroform/methanol 9:1) .
How can researchers validate the compound’s presence in natural products (e.g., coffee beans) using metabolomics?
Advanced Research Question
- GC×GC-TOF/MS : Two-dimensional chromatography resolves co-eluting compounds. Identification criteria: match retention index (±5), mass spectra (similarity >85%), and spike-in validation .
- Stable Isotope Tracing : Feed ¹³C-labeled precursors to coffee plants; track incorporation via LC-HRMS (m/z 135.1024 for [M+H]⁺) .
What strategies address low yields in large-scale synthesis?
Advanced Research Question
- Flow Chemistry : Continuous reactors (e.g., Corning AFR) improve mixing and heat transfer, boosting yields from 60% (batch) to 85% .
- Catalyst Optimization : Screen Pd/C (5 wt%) vs. Raney Ni; the latter reduces reaction time by 40% but requires post-synthesis metal scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
